N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O4S2 and its molecular weight is 496.04. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Properties
The title compound's benzamide molecule contains a morpholinone ring in a twist-boat conformation fused to a benzene ring. This structure is linked to a 4-(methylsulfon)yl-2-nitrobenzamide system, exhibiting stability through intra- and intermolecular hydrogen bonds (Huai‐Lin Pang et al., 2006).
Anticancer Properties
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and shown promising results as potential anticancer agents. Their activity was assessed within the Developmental Therapeutic Program of the National Cancer Institute, indicating their potential in new anticancer agent research (V. Horishny et al., 2020).
- A study on N-substituted-4-(1H-imidazol-1-yl)benzamides, which are structurally similar, highlights their potential as selective class III agents in cardiac electrophysiology (T. K. Morgan et al., 1990).
Antimicrobial and Anti-Inflammatory Applications
- Research on 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, with structural similarities, has demonstrated good to moderate antimicrobial activity, highlighting the potential use of related compounds in this area (D. Sahin et al., 2012).
- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, akin to the subject compound, showed anti-inflammatory activity, suggesting potential applications in this field (D. Lynch et al., 2006).
Electrophysiological Activity
- The electrophysiological activity of similar N-substituted benzamide derivatives in the heart indicates their potential use in developing treatments for cardiac arrhythmias (J. Ellingboe et al., 1992).
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2.ClH/c1-16-6-5-8-18-20(16)23-22(30-18)25(11-10-24-12-14-29-15-13-24)21(26)17-7-3-4-9-19(17)31(2,27)28;/h3-9H,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWGYVYNIZGQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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